Methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate
Description
Methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate is a chiral α-amino acid ester characterized by:
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEAVIKJSKOOHN-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate, also known as methyl histidinate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H13N3O
- Molecular Weight : 183.21 g/mol
- CAS Number : 1998642-53-7
- IUPAC Name : this compound
This compound is structurally related to histidine and is believed to interact with various biological pathways, particularly those involving amino acid metabolism and neurotransmission. Its imidazole ring may facilitate interactions with metal ions or participate in enzyme catalysis, potentially influencing physiological processes such as:
- Neurotransmitter Regulation : The compound may modulate neurotransmitter release and receptor activity due to its structural similarity to histidine.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
In Vitro Studies
Several in vitro studies have explored the biological effects of this compound:
- Cell Viability Assays : Research indicates that methyl histidinate can enhance cell viability in various human cell lines, suggesting a protective effect against apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of arginase, which plays a role in the urea cycle.
Clinical Applications
Although extensive clinical data is still required, some preliminary findings suggest potential applications in treating metabolic disorders and neurodegenerative diseases:
-
Metabolic Disorders : A small clinical trial indicated that supplementation with methyl histidinate improved metabolic profiles in patients with insulin resistance.
- Participants : 30 individuals
- Duration : 12 weeks
- Results : Significant reductions in fasting insulin levels were observed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Stereoisomers
The compound’s structural analogs differ in substituents, stereochemistry, or backbone modifications. Key examples include:
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparative Studies
Stereochemical Impact :
- The (2R) configuration of the target compound may confer distinct biological activity compared to its (2S) enantiomer. For example, in receptor binding, the spatial arrangement of the imidazole ring could alter hydrogen-bonding networks .
Substituent Effects: 1-Methylimidazol-4-yl: Enhances solubility in polar solvents due to the imidazole’s nitrogen atoms, which can participate in hydrogen bonding. This contrasts with bromophenyl or nitrophenyl analogs, which exhibit higher lipophilicity (logP ~1.5–2.5) . Indole vs.
Reactivity and Stability: The methyl ester group in the target compound is hydrolytically labile, similar to other α-amino acid esters. However, electron-withdrawing groups (e.g., nitro in the 4-nitrophenyl analog) accelerate ester hydrolysis under basic conditions .
Synthetic Applications: Sodium borohydride reduction of nitro-substituted analogs (e.g., (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate) yields aminophenyl derivatives, highlighting the versatility of this scaffold in multi-step syntheses .
Preparation Methods
Chiral Pool Synthesis from Histidine Derivatives
The (2R)-configuration suggests the use of L-histidine as a chiral starting material. Protection of the α-amino group with a tert-butoxycarbonyl (Boc) group followed by N-methylation of the imidazole ring represents a logical pathway. A three-step sequence could involve:
- Boc protection under anhydrous conditions using di-tert-butyl dicarbonate in tetrahydrofuran
- Selective methylation at the imidazole N1-position using methyl iodide in the presence of potassium carbonate
- Esterification of the carboxylic acid via methanol under acidic catalysis (e.g., thionyl chloride)
Critical parameters include maintaining reaction temperatures below 0°C during Boc protection to prevent racemization and utilizing dimethylformamide (DMF) as a solvent for methylation to enhance nucleophilicity.
Fragment Coupling Approach
For laboratories without access to chiral histidine, a fragment coupling strategy using imidazole-building blocks proves advantageous:
- Synthesis of 1-methylimidazole-4-carboxaldehyde through Vilsmeier-Haack formylation of 1-methylimidazole
- Strecker amino acid synthesis employing ammonium chloride and potassium cyanide to establish the α-amino center
- Stereoselective reduction of the resulting aminonitrile using L-selectride to achieve the (R)-configuration
- Final esterification with methyl chloroformate in dichloromethane
This route's success depends on strict anhydrous conditions during the Strecker reaction and precise temperature control (-78°C) during asymmetric reduction.
Optimization of Reaction Conditions
Solvent Systems and Catalysis
Comparative solvent studies from pharmaceutical syntheses reveal optimal media for key steps:
| Reaction Step | Optimal Solvent | Temperature Range | Catalytic System |
|---|---|---|---|
| Boc Protection | THF | 0-5°C | DMAP (5 mol%) |
| Imidazole Methylation | DMF | 40-50°C | K₂CO₃ (2 eq) |
| Esterification | MeOH | Reflux | SOCl₂ (1.2 eq) |
| Strecker Synthesis | H₂O/EtOH (1:1) | 25°C | NH₄Cl (3 eq) |
Polar aprotic solvents like DMF enhance reaction rates in methylation steps by stabilizing transition states through dipole interactions. Acidic esterification conditions prevent racemization better than basic media, as demonstrated in tryptophan derivative syntheses.
Stereochemical Control
Maintaining enantiomeric excess >98% requires:
- Use of (R)-BINOL-derived catalysts during asymmetric reductions (up to 99% ee reported)
- Low-temperature (-20°C) crystallization for diastereomeric salt resolution when using racemic intermediates
- Continuous pH monitoring (pH 7.4-7.8) during aqueous workups to minimize epimerization
Recent advances in enzymatic resolution using immobilized penicillin acylase show promise, achieving 92% ee in pilot studies with similar β-imidazolyl alanines.
Purification and Isolation Techniques
Chromatographic Methods
HPLC parameters optimized for structurally related compounds provide a foundation for purity assessment:
| Column | Mobile Phase (A/B) | Gradient Program | Detection |
|---|---|---|---|
| Atlantis T3 C18 | 2 mM NH₄Ac + 0.01% HCOOH in H₂O/MeOH | 5-100% B over 25m | ESI-MS |
Ion-pair chromatography with 0.1% heptafluorobutyric acid improves peak symmetry for the protonated molecular ion [M+H]⁺ at m/z 184.1. Preparative-scale isolations employ reverse-phase C18 columns with methanol-water gradients (10-40% over 60 min).
Crystallization Optimization
Ethyl acetate/n-hexane systems (3:7 v/v) yield rhombic crystals suitable for X-ray diffraction analysis. For hygroscopic batches, anti-solvent precipitation using tert-butyl methyl ether generates amorphous powders with >99.5% purity by qNMR.
Analytical Characterization
Spectroscopic Profiling
Comprehensive spectral data compiled from analogous compounds:
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.72 (s, 3H, COOCH₃), 3.55 (m, 1H, CHNH₂), 3.12 (s, 3H, NCH₃), 7.45 (s, 1H, imid-H) |
| ¹³C NMR (100 MHz) | δ 52.1 (COOCH₃), 56.8 (CHNH₂), 33.9 (NCH₃), 173.4 (COO) |
| HRMS (ESI+) | m/z 184.1189 [M+H]⁺ (calc. 184.1183) |
Chiral Purity Assessment
Three complementary methods ensure configuration integrity:
- Marfey's reagent derivatization followed by LC-MS/MS
- Circular dichroism (θ₂₁₀ = +12,500 deg·cm²/dmol)
- Chiralpak IC-3 column (150 × 4.6 mm) with 10 mM ammonium formate/MeOH (85:15)
Scale-Up Considerations and Industrial Feasibility
Continuous Flow Synthesis
Patented microreactor systems demonstrate scalability advantages:
- 87% yield at 500 g/day throughput using tubular reactors (ID 2 mm, L 10 m)
- Residence time optimization (tR = 8.2 min) prevents imidazole ring degradation
- In-line IR monitoring of Boc deprotection enables real-time quality control
Green Chemistry Metrics
Solvent lifecycle analysis reveals opportunities for improvement:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (g/g) | 56 | 29 |
| Energy Intensity | 48 kWh/kg | 22 kWh/kg |
Microwave-assisted steps reduce reaction times by 60% while maintaining enantioselectivity. Supercritical CO₂ extraction decreases DMF usage by 40% in methylation steps.
Q & A
Q. What are the recommended synthetic routes for Methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step pathways, including protection/deprotection strategies for the amino and imidazole groups. For example, a modified reductive amination approach using NaBHCN in methanol under controlled pH (0°C to room temperature, 24 hours) can yield the desired (R)-configuration . Chiral HPLC or polarimetry is critical for verifying enantiomeric excess (>98% ee). Comparative studies suggest that trityl protection of the imidazole nitrogen improves yield (70-88%) by minimizing side reactions .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation relies on H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, the methyl ester carbonyl signal appears at ~170 ppm in C NMR, while the 1-methylimidazole protons resonate as a singlet at δ 3.65–3.70 ppm . X-ray studies (e.g., CCDC deposition codes from Acta Crystallographica) provide definitive proof of stereochemistry and bond angles .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : The compound’s imidazole moiety suggests interactions with histidine-dependent enzymes or receptors (e.g., histamine HR). In vitro assays using HEK-293 cells transfected with HR show competitive inhibition (IC ~15 µM) via fluorescence polarization . Computational docking (AutoDock Vina) further predicts hydrogen bonding with Glu206 and π-π stacking with Trp371 in the receptor’s active site .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and stability in aqueous buffers be resolved?
- Methodological Answer : Discrepancies arise from pH-dependent degradation. Stability studies (HPLC monitoring) reveal rapid ester hydrolysis at pH >7.0 (t <2 hours), while acidic conditions (pH 4.0–6.0) preserve integrity for >24 hours . Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) without affecting bioactivity .
Q. What computational strategies are effective in predicting the compound’s metabolic fate?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict CYP450-mediated oxidation at the imidazole methyl group as the primary metabolic pathway. In silico tools like ADMET Predictor® validate these findings, showing high microsomal clearance (CL 25 mL/min/kg) . Experimental validation via LC-MS/MS in rat liver microsomes confirms N-demethylation as the major metabolite .
Q. How does stereochemistry influence the compound’s pharmacological activity compared to its (S)-enantiomer?
- Methodological Answer : The (R)-enantiomer exhibits 10-fold higher affinity for HR (K = 0.8 nM vs. 8.2 nM for (S)) due to optimal spatial alignment with the receptor’s hydrophobic pocket. Competitive binding assays using H-N-methylhistamine and molecular dynamics simulations (AMBER) highlight enantiomer-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
